molecular formula C20H14FN3OS B2643619 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-06-3

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2643619
CAS RN: 941926-06-3
M. Wt: 363.41
InChI Key: AUAVGKADUAALAP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Antituberculosis Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide derivatives have been evaluated for their antituberculosis activity. Specifically, a series of compounds designed by molecular hybridization showed promising activity against Mycobacterium tuberculosis, with certain compounds demonstrating significant inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. These findings indicate the potential of these compounds as antituberculosis agents, with one highlighted compound exhibiting a minimal inhibitory concentration (MIC) of 28.44 μM against Mycobacterium tuberculosis and no cytotoxicity at 50 μM (V. U. Jeankumar et al., 2013).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has revealed that certain compounds exhibit good to moderate activity against a range of bacterial and fungal strains. This is supported by studies involving the synthesis of substituted 2-aminobenzothiazoles derivatives, which, upon evaluation, showed significant antimicrobial activity. This highlights the chemical's potential as a basis for developing new antimicrobial agents (D. G. Anuse et al., 2019).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides, closely related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This is particularly relevant in cancer research, as VEGFR-2 is implicated in tumor angiogenesis. The inhibition of this receptor could potentially lead to effective treatments for various cancers by preventing the growth of blood vessels that supply tumors (R. Borzilleri et al., 2006).

Anti-Lung Cancer Activity

Compounds containing the fluoro substituted benzo[b]pyran structure, which is related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have shown promising anti-lung cancer activity. These compounds have been tested against cell lines of human cancer, including lung, breast, and CNS cancer, demonstrating significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam et al., 2005).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-16-10-6-11-17-18(16)23-20(26-17)24(13-15-9-4-5-12-22-15)19(25)14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAVGKADUAALAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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